1-benzyl-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC11361995
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N2O3 |
|---|---|
| Molecular Weight | 310.3 g/mol |
| IUPAC Name | 1-benzyl-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C18H18N2O3/c21-16-8-6-15(7-9-16)19-18(23)14-10-17(22)20(12-14)11-13-4-2-1-3-5-13/h1-9,14,21H,10-12H2,(H,19,23) |
| Standard InChI Key | HSVYZDJHMGNOIF-UHFFFAOYSA-N |
| SMILES | C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)O |
| Canonical SMILES | C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
1-Benzyl-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide (IUPAC name: 1-benzyl-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide) has a molecular formula of C₁₈H₁₈N₂O₃ and a molecular weight of 310.3 g/mol. Its structure comprises a pyrrolidinone ring (5-oxopyrrolidine) substituted at the 1-position with a benzyl group and at the 3-position with a carboxamide linkage to a 4-hydroxyphenyl group. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 310.3 g/mol |
| SMILES Notation | C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)O |
| Canonical SMILES | C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)O |
| PubChem CID | 42653189 |
The presence of both aromatic (benzyl, 4-hydroxyphenyl) and heterocyclic (pyrrolidinone) moieties suggests potential for diverse intermolecular interactions, including hydrogen bonding (via the carboxamide and hydroxyl groups) and π-π stacking .
Synthetic Methodologies
Reported Synthesis Pathways
While detailed synthetic protocols for 1-benzyl-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide remain proprietary, analogous pyrrolidinone derivatives are typically synthesized through multi-step sequences involving:
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Ring Formation: Cyclization of γ-aminobutyric acid derivatives or [3+2] cycloadditions to construct the pyrrolidinone core.
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N-Benzylation: Alkylation of the pyrrolidine nitrogen using benzyl halides under basic conditions.
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Carboxamide Coupling: Reaction of the pyrrolidine-3-carboxylic acid intermediate with 4-aminophenol via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
A hypothetical synthesis route is outlined below:
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Step 1: Preparation of 5-oxopyrrolidine-3-carboxylic acid via cyclization of ethyl 4-aminobutyrate followed by oxidation.
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Step 2: N-Benzylation using benzyl bromide and NaH in THF.
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Step 3: Activation of the carboxylic acid as an acyl chloride (SOCl₂) and subsequent amidation with 4-aminophenol in dichloromethane.
Industrial-Scale Considerations
Large-scale production would require optimization of:
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Solvent Systems: Transition from THF to greener solvents like 2-MeTHF.
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Catalysis: Use of immobilized lipases for enantioselective amidation.
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Purification: Continuous chromatography or crystallization techniques to achieve >98% purity .
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy:
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¹H NMR: Expected signals include δ 7.2–7.4 (benzyl aromatic protons), δ 6.7–7.0 (4-hydroxyphenyl), and δ 3.8–4.2 (pyrrolidine CH₂).
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¹³C NMR: Carbonyl resonances at δ 170–175 ppm (pyrrolidinone and carboxamide).
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Mass Spectrometry:
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ESI-MS: [M+H]⁺ peak at m/z 311.3 with fragmentation ions at m/z 183 (benzyl loss) and 108 (4-hydroxyphenyl).
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Computational Insights and Structure-Activity Relationships (SAR)
Molecular Docking Studies
In silico docking of analogous carboxamides into the dopamine D₂ receptor (PDB: 6CM4) revealed:
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Key Interactions:
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Ionic bond between the protonatable nitrogen and Asp114³·³².
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π-π stacking between the benzyl group and Phe389⁶·⁵².
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Binding Affinity: Predicted ΔG = −9.2 kcal/mol (AutoDock Vina) .
SAR Trends
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